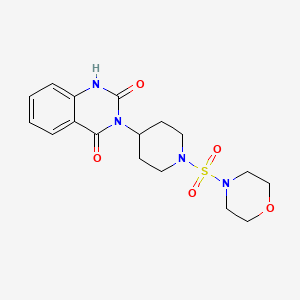
3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has several biochemical and physiological effects.
Applications De Recherche Scientifique
Antihypertensive Activity
The synthesis and evaluation of piperidine derivatives with a quinazoline ring system, including structures related to 3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have shown potential as antihypertensive agents. Notably, certain derivatives demonstrated strong hypotensive effects in a spontaneously hypertensive rat model, highlighting their potential application in managing high blood pressure conditions (Takai et al., 1986).
Insecticidal Efficacy
Novel bis quinazolinone derivatives, synthesized from reactions with different nitrogen nucleophiles including morpholine and piperidine, were investigated for their insecticidal efficacy. These compounds, due to their structural features, offer a new perspective on designing insecticides with potentially enhanced activity and specificity (El-Shahawi et al., 2016).
Antibacterial Activity
Research into the antibacterial properties of novel quinazoline derivatives, specifically those incorporating morpholino groups, has demonstrated promising results. A series of synthesized compounds showed significant activity against a range of Gram-positive and Gram-negative bacterial strains, indicating their potential as lead compounds for developing new antibacterial agents (Selvakumar & Elango, 2017).
Anticancer Activity
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, involving reactions with various amines including morpholine, has been explored for anticancer activity. Some of these synthesized compounds showed significant anticancer effects against various cancer cell lines, underlining the potential of quinazoline derivatives in cancer therapy (Kumar et al., 2013).
Synthesis Techniques
Advancements in synthesis techniques for quinazoline-2,4(1H,3H)-diones have been explored, including solvent-free methods utilizing carbon dioxide and a catalytic amount of DBU. Such methodologies offer a more sustainable approach to synthesizing key intermediates of various drugs, demonstrating the broad applicability of quinazoline derivatives in pharmaceutical research (Mizuno et al., 2007).
Propriétés
IUPAC Name |
3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c22-16-14-3-1-2-4-15(14)18-17(23)21(16)13-5-7-19(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-4,13H,5-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBPJNANBKHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2463980.png)

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
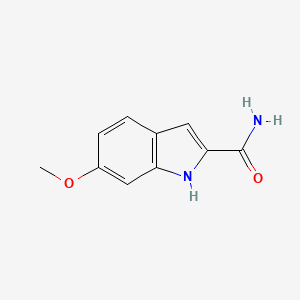
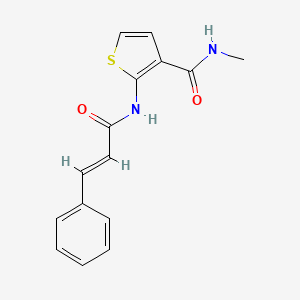
![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)
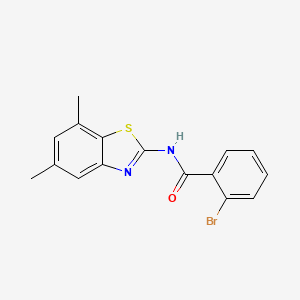
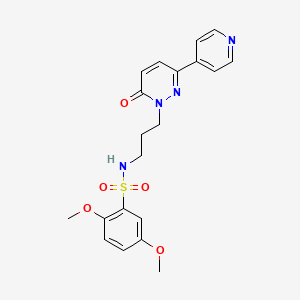
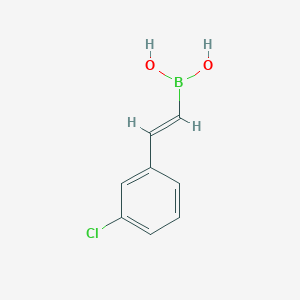
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2463990.png)
![N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2463993.png)
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2463995.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2463998.png)
![1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2464000.png)